molecular formula C7H3Cl2F3O B1410456 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene CAS No. 1806353-47-8

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene

Cat. No. B1410456
M. Wt: 231 g/mol
InChI Key: NHKJCGYVGMNMFM-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is a chemical compound with the molecular formula C7H3Cl2F3O and a molecular weight of 231 . It is also known by the synonyms Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene consists of a benzene ring substituted with two chlorine atoms, one difluoromethoxy group, and one fluorine atom . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is 210.1±35.0 °C and its predicted density is 1.511±0.06 g/cm3 .

Scientific Research Applications

Organometallic Chemistry

  • Fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene, are increasingly recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. The fluorine substituents reduce the ability to donate π-electron density, making these compounds weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

  • Electrochemical fluorination techniques are used on halobenzenes, including fluorobenzenes, to produce various fluorinated compounds. These processes involve reactions such as cathodic dehalogeno-defluorination and anodic oxidization of halide anions to radicals (Horio et al., 1996).

NMR Spectroscopy Studies

  • The NMR spectra of fluorobenzene and 1,2-difluorobenzene have been extensively studied in different solvents to understand the solvent effects on coupling constants. Such studies provide insights into the molecular interactions and structure of these compounds (Suntioinen & Laatikainen, 1992).

Biodegradation Studies

  • Research on the biodegradation of difluorobenzenes (DFBs), like 1,3- and 1,4-DFB, by microbial strains such as Labrys portucalensis, sheds light on the environmental impact and potential bioremediation strategies for these compounds (Moreira et al., 2009).

Crystal Structure Analysis

  • Studies on the crystal structures of fluorobenzenes, including analyses of C−H···F interactions, contribute to understanding the weak acceptor capabilities of the C−F group and the molecular structure of these compounds (Thalladi et al., 1998).

Synthesis Techniques

  • Techniques for the synthesis of various fluorobenzene derivatives, including difluoromethoxy- and difluorothiomethoxyarenes, using fluoroform as a source of difluorocarbene, highlight the practical methods for producing these compounds (Thomoson & Dolbier, 2013).

properties

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKJCGYVGMNMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223389
Record name Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene

CAS RN

1806353-47-8
Record name Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806353-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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